molecular formula C12H11ClN2O B101121 1,10-Phenanthroline monohydrochloride monohydrate CAS No. 18851-33-7

1,10-Phenanthroline monohydrochloride monohydrate

Cat. No.: B101121
CAS No.: 18851-33-7
M. Wt: 234.68 g/mol
InChI Key: NDLHUHRGAIHALB-UHFFFAOYSA-N
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Description

1,10-Phenanthroline monohydrochloride monohydrate is a heterocyclic organic compound with the molecular formula C12H11ClN2O. It is widely used in analytical chemistry, particularly for the colorimetric determination of iron. This compound forms complexes with metal ions, making it valuable in various scientific applications .

Mechanism of Action

Target of Action

The primary targets of 1,10-Phenanthroline monohydrochloride monohydrate are metalloproteins , particularly those that contain iron (Fe), palladium (Pd), and vanadium (V) . It acts as a chelating ligand , binding to these metal ions and inhibiting the function of the metalloproteins .

Mode of Action

This compound interacts with its targets by chelating the metal ions present in the metalloproteins . This interaction results in the inhibition of the metalloproteins, thereby affecting their function .

Biochemical Pathways

The compound’s action primarily affects the biochemical pathways involving metalloproteins. By chelating the metal ions, it disrupts the normal function of these proteins, leading to downstream effects on the biochemical pathways they are involved in .

Pharmacokinetics

It is known to besoluble in water , which suggests it could be readily absorbed and distributed in the body. The exact ADME (Absorption, Distribution, Metabolism, and Excretion) properties and their impact on the compound’s bioavailability remain to be determined.

Result of Action

The molecular and cellular effects of this compound’s action are largely due to its inhibition of metalloproteins. This can lead to a variety of effects depending on the specific proteins and pathways involved . For instance, when complexed with copper, it possesses nuclease activity that has been used to study DNA-protein interactions .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it is hygroscopic , meaning it readily absorbs moisture from the environment . This could potentially affect its stability and efficacy. Furthermore, it is very toxic to aquatic organisms and may cause long-term adverse effects in the aquatic environment , indicating that environmental context can significantly impact its effects.

Biochemical Analysis

Biochemical Properties

1,10-Phenanthroline monohydrochloride monohydrate is known to interact with various enzymes and proteins. It acts as a metalloprotease inhibitor and chelates iron, zinc, and other divalent metals . This property allows it to inhibit the activity of metallo-enzymes, making it a valuable tool in biochemical research .

Cellular Effects

The effects of this compound on cells are largely due to its interactions with metal ions and enzymes. By chelating metal ions, it can influence cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression . Its ability to chelate metal ions can lead to enzyme inhibition or activation, depending on the specific biochemical context .

Temporal Effects in Laboratory Settings

Over time, the effects of this compound can change due to factors such as product stability and degradation . Long-term effects on cellular function have been observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models . Threshold effects have been observed in these studies, as well as toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways due to its interactions with enzymes and cofactors . It can affect metabolic flux and metabolite levels, further influencing cellular processes .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms . It can interact with transporters or binding proteins, influencing its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound can affect its activity or function . Targeting signals or post-translational modifications may direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,10-Phenanthroline monohydrochloride monohydrate can be synthesized through the reaction of 1,10-phenanthroline with hydrochloric acid in the presence of water. The reaction typically involves dissolving 1,10-phenanthroline in hydrochloric acid and then allowing the solution to crystallize, forming the monohydrochloride monohydrate salt .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high purity and yield. The compound is then purified through recrystallization and dried to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: 1,10-Phenanthroline monohydrochloride monohydrate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1,10-Phenanthroline monohydrochloride monohydrate has a wide range of scientific research applications:

    Chemistry: Used as an analytical reagent for the colorimetric determination of iron and other metal ions.

    Biology: Employed in studies of DNA-protein interactions due to its nuclease activity when complexed with copper.

    Medicine: Acts as a matrix metalloproteinase inhibitor, which is significant in various medical research fields.

    Industry: Utilized in the synthesis of metal chelates and as a redox indicator.

Comparison with Similar Compounds

Uniqueness: 1,10-Phenanthroline monohydrochloride monohydrate is unique due to its specific ability to form stable complexes with metal ions, particularly iron. This property makes it highly valuable in analytical chemistry for the colorimetric determination of iron, setting it apart from its derivatives and similar compounds .

Properties

IUPAC Name

1,10-phenanthroline;hydrate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N2.ClH.H2O/c1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;;/h1-8H;1H;1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDLHUHRGAIHALB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6044309
Record name 1,10-Phenanthroline hydrochloride hydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6044309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18851-33-7, 3829-86-5
Record name 1,10-Phenanthroline hydrochloride hydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6044309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,10-phenanthroline monohydrochloride monohydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.021.206
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1,10-PHENANTHROLINE MONOHYDROCHLORIDE MONOHYDRATE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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